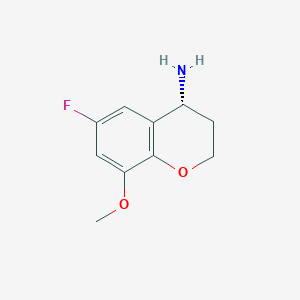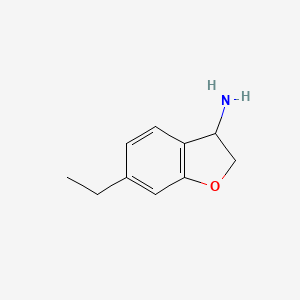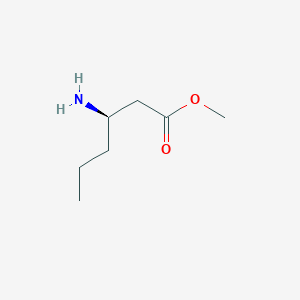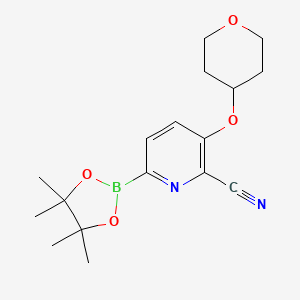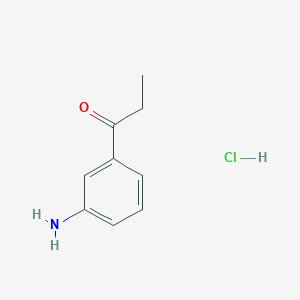
3'-Aminopropiophenone hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Aminopropiophenone hydrochloride is a chemical compound with the molecular formula C9H11NO·HClThis compound is a crystalline powder that is typically yellow in color . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3’-Aminopropiophenone hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for a couple of hours, followed by filtration and crystallization to obtain the product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
3’-Aminopropiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3’-Aminopropiophenone hydrochloride is utilized in a wide range of scientific research fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological effects and interactions with biological systems. The compound is also used in forensic science for the detection of certain narcotic substances .
Mecanismo De Acción
The mechanism of action of 3’-Aminopropiophenone hydrochloride involves its interaction with various molecular targets and pathways. It has been found to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system. This leads to its stimulant effects, similar to other compounds in the cathinone family .
Comparación Con Compuestos Similares
3’-Aminopropiophenone hydrochloride is similar to other compounds in the cathinone family, such as cathinone and methcathinone. These compounds share a similar chemical structure and exhibit comparable stimulant effects.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H |
Clave InChI |
NBCXSPHXXGJQOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


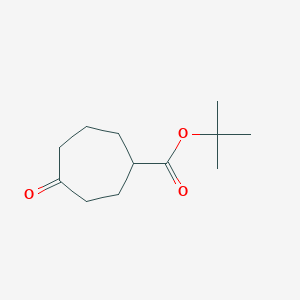

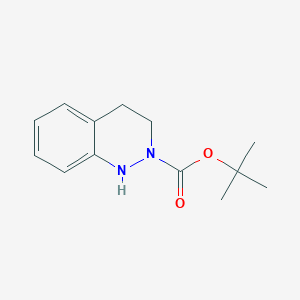
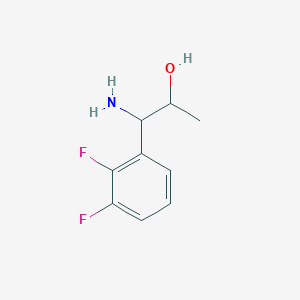
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
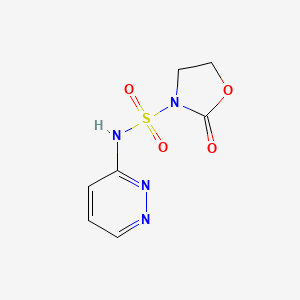
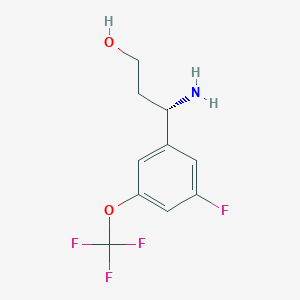

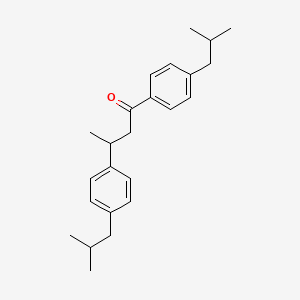
![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
